Cas no 145568-18-9 (1-Pyrrolidinecarboxylicacid, 3-[(ethoxycarbonyl)oxy]-2-[1-[(4-methylphenyl)sulfinyl]cyclopropyl]-,ethyl ester, [2R-[2a(R*),3b]]- (9CI))

1-Pyrrolidinecarboxylicacid, 3-[(ethoxycarbonyl)oxy]-2-[1-[(4-methylphenyl)sulfinyl]cyclopropyl]-,ethyl ester, [2R-[2a(R*),3b]]- (9CI) structure
145568-18-9 structure
Nome del prodotto:1-Pyrrolidinecarboxylicacid, 3-[(ethoxycarbonyl)oxy]-2-[1-[(4-methylphenyl)sulfinyl]cyclopropyl]-,ethyl ester, [2R-[2a(R*),3b]]- (9CI)
Numero CAS:145568-18-9
MF:C20H27NO6S
MW:409.496484994888
CID:193579
PubChem ID:9576914

1-Pyrrolidinecarboxylicacid, 3-[(ethoxycarbonyl)oxy]-2-[1-[(4-methylphenyl)sulfinyl]cyclopropyl]-,ethyl ester, [2R-[2a(R*),3b]]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Pyrrolidinecarboxylicacid, 3-[(ethoxycarbonyl)oxy]-2-[1-[(4-methylphenyl)sulfinyl]cyclopropyl]-,ethyl ester, [2R-[2a(R*),3b]]- (9CI)
    • 1-Pyrrolidinecarboxylicacid, 3-[(ethoxycarbonyl)oxy]-2-[1-[(4-methylphenyl)sulfinyl]cyclopropy...
    • 1-Pyrrolidinecarboxylicacid, 3-[(ethoxycarbonyl)oxy]-2-[1-[(4-methylphenyl)sulfinyl]cyclopropyl]-,ethyl ester, [2R-[2a(R*),3b
    • ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylic acid, 3-((ethoxycarbonyl)oxy)-2-(1-((4-methylphenyl)sulfinyl)cyclopropyl)-, ethyl ester, (2R-(2alpha(R*),3beta))-
    • ethyl (2R,3R)-3-[(ethoxycarbonyl)oxy]-2-{1-[(R)-(4-methylphenyl)sulfinyl]cyclopropyl}pyrrolidine-1-carboxylate
    • Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate
    • Ethyl ecotspec
    • DTXSID50932640
    • 145568-18-9
    • Ethyl 3-[(ethoxycarbonyl)oxy]-2-[1-(4-methylbenzene-1-sulfinyl)cyclopropyl]pyrrolidine-1-carboxylate
    • ethyl (2R,3R)-3-ethoxycarbonyloxy-2-[1-[(R)-(4-methylphenyl)sulfinyl]cyclopropyl]pyrrolidine-1-carboxylate
    • Inchi: InChI=1S/C20H27NO6S/c1-4-25-18(22)21-13-10-16(27-19(23)26-5-2)17(21)20(11-12-20)28(24)15-8-6-14(3)7-9-15/h6-9,16-17H,4-5,10-13H2,1-3H3
    • Chiave InChI: QYQQHGIMEABPGX-UHFFFAOYSA-N
    • Sorrisi: CCOC(OC1CCN(C(OCC)=O)C1C1(S(C2C=CC(C)=CC=2)=O)CC1)=O

Proprietà calcolate

  • Massa esatta: 409.15601
  • Massa monoisotopica: 409.155908
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 9
  • Complessità: 600
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.31
  • Punto di ebollizione: 577.1°Cat760mmHg
  • Punto di infiammabilità: 302.8°C
  • Indice di rifrazione: 1.594
  • PSA: 82.14
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd